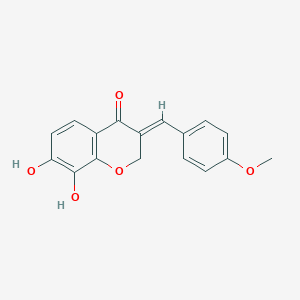
Intricatinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Intricatinol is a natural product found in Microdesmis keayana, Hultholia mimosoides, and other organisms with data available.
Applications De Recherche Scientifique
Anticancer Properties
Mechanism of Action
Intricatinol has been shown to exhibit selective anticancer effects, particularly in non-small cell lung carcinoma (NSCLC) cells. Research indicates that INT can reduce cell viability in a dose-dependent manner and enhance the cytotoxicity of cisplatin (CIS), a commonly used chemotherapeutic agent. The combination of INT and CIS leads to apoptosis in cancer cells, as evidenced by increased DNA fragmentation and elevated levels of pro-apoptotic markers such as Bax and p53 .
Case Studies
A notable study evaluated the effects of INT on A549 lung cancer cells. The results demonstrated that INT not only reduced cell viability but also worked synergistically with CIS to enhance apoptosis through the activation of the p38 MAPK/p53 signaling pathway. This combination treatment resulted in a significant increase in the expression of apoptotic markers and a reduction in clonogenicity and migration potential of cancer cells .
Synergistic Effects with Chemotherapeutics
Cisplatin Combination Therapy
The combination of this compound with cisplatin has shown promising results in enhancing anticancer efficacy while potentially reducing side effects associated with high doses of chemotherapy. The synergistic effect allows for lower doses of CIS to achieve similar or improved therapeutic outcomes compared to using CIS alone . This approach is particularly valuable given the limitations of cisplatin due to drug resistance and toxicity.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which can protect cells from oxidative stress—a contributing factor in cancer progression and various metabolic disorders. The compound's ability to scavenge free radicals may play a role in its anticancer activity by mitigating oxidative damage to cellular components .
Metabolic Regulation
Hypoglycemic and Hypolipidemic Effects
Research has indicated that this compound possesses hypoglycemic and hypolipidemic activities, making it a candidate for managing metabolic disorders such as diabetes and hyperlipidemia. These properties suggest that INT may help regulate blood sugar levels and lipid profiles, contributing to overall metabolic health .
Summary Table of Applications
Propriétés
Numéro CAS |
124166-26-3 |
|---|---|
Formule moléculaire |
C17H14O5 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
(3E)-7,8-dihydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-21-12-4-2-10(3-5-12)8-11-9-22-17-13(15(11)19)6-7-14(18)16(17)20/h2-8,18,20H,9H2,1H3/b11-8+ |
Clé InChI |
VXIWIIHDWPBCIM-DHZHZOJOSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)O |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3O)O |
SMILES canonique |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)O |
Synonymes |
4'-methoxy-7,8-dihydroxyhomoisoflavone intricatinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















